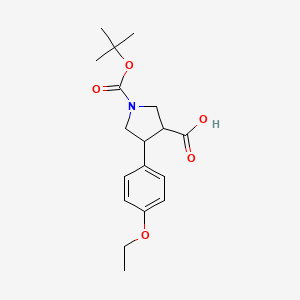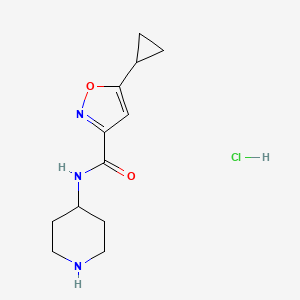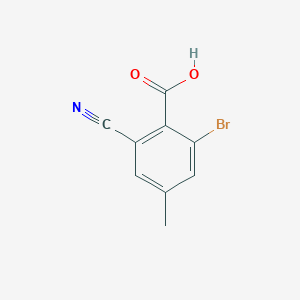
1-(Tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid (1-TBC-4-EPP) is an organic compound belonging to the class of compounds known as carboxylic acids. It is a structural analog of the amino acid lysine and is used in organic synthesis as a protecting group for lysine residues. In addition, 1-TBC-4-EPP has been used in a variety of scientific research applications, such as in the study of protein folding and stability, enzyme kinetics, and drug development.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- Crystal Structure Analysis : The study of the title compound reveals its crystal structure, showcasing the pyrrolidine ring's envelope conformation and its intermolecular hydrogen bonding patterns, contributing to the understanding of molecular arrangements and interactions (Jing Yuan et al., 2010).
- Chemical Synthesis : Research on solvent-dependent reactions provides insights into the synthesis of pyrrolidine derivatives, highlighting divergent synthesis methods based on solvent choice and temperature, thereby advancing synthetic chemistry techniques (E. Rossi et al., 2007).
Reaction Mechanisms and Derivatives
- Dimerization Reactions : Studies on tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids reveal dimerization reactions in base presence, forming pyrrolidine analogs. This research provides valuable information on reaction pathways and potential applications in peptide synthesis (J. Leban & K. Colson, 1996).
Advanced Materials and Chemical Properties
- Palladium-Catalyzed Coupling : Research into the palladium-catalyzed coupling of arylboronic acids with pyridine derivatives showcases the application of the compound in the development of new materials and pharmaceuticals, indicating its versatility in organic synthesis (D. Wustrow & L. Wise, 1991).
- Synthesis of Derivatives : The facile synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates research provides insights into the chemical properties and potential applications of pyrrolidine derivatives in creating new chemical entities (M. Shimizu et al., 2010).
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-23-13-8-6-12(7-9-13)14-10-19(11-15(14)16(20)21)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUAVCFGSBYGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)




![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)